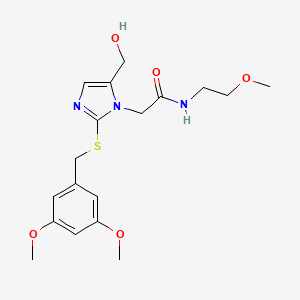

2-(2-((3,5-dimethoxybenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-(2-methoxyethyl)acetamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(2-((3,5-dimethoxybenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-(2-methoxyethyl)acetamide is a useful research compound. Its molecular formula is C18H25N3O5S and its molecular weight is 395.47. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 2-(2-((3,5-dimethoxybenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-(2-methoxyethyl)acetamide is a complex organic molecule with potential therapeutic applications. Its unique structural features include a thioether linkage, an imidazole ring, and an acetamide moiety, which are believed to contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and possible therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C18H25N3O5S

- Molecular Weight : 395.47 g/mol

- Key Structural Features :

- Thioether linkage

- Hydroxymethyl substituent on the imidazole ring

- 3,5-Dimethoxybenzyl group

Anticonvulsant Activity

Recent studies indicate that compounds structurally similar to This compound may exhibit significant anticonvulsant properties. For instance, certain N-benzyl 2-substituted acetamides have demonstrated pronounced activities in animal models of seizures, with effective doses (ED50) lower than those of established anticonvulsants like phenobarbital .

Structure-Activity Relationships (SAR)

The structure-activity relationship studies reveal that modifications at specific sites on the compound can enhance or diminish its biological activity. For example:

- Electron-withdrawing groups at the N'-benzylamide site retained anticonvulsant activity.

- Substituents such as 3-fluorobenzyloxy significantly improved activity, suggesting that fine-tuning the electronic properties of substituents can optimize pharmacological effects .

Study on Anticonvulsant Efficacy

In a comparative study involving various acetamide derivatives, it was found that compounds with similar imidazole structures exhibited significant anticonvulsant effects in maximal electroshock seizure (MES) models. The most active derivatives showed ED50 values ranging from 8.9 mg/kg to 21 mg/kg, indicating their potential as effective anticonvulsants .

Pharmacological Evaluation

A pharmacological evaluation of related compounds revealed that those containing hydroxymethyl groups demonstrated enhanced neuroprotective effects in models of neuropathic pain. The presence of a thioether moiety also contributed positively to the bioactivity profile, suggesting a multifaceted mechanism of action involving modulation of neurotransmitter systems .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| 1-(3,5-Dimethoxybenzyl)-5-(2-(methylsulfonyl)-6-(trifluoromethyl)pyrimidin-4-yl)pyridin-2(1H) | Contains pyridine instead of imidazole | Known for potent anticancer activity |

| 2-[5-[[(3-Methoxypropylamino)-2-oxoethyl]thio]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(phenylmethyl)acetamide | Quinazoline core structure | Exhibits antimicrobial properties |

| 4-Amino-N-(3-methoxypropyl)-6-methylpyrimidin-2(1H)-one | Pyrimidine base structure | Potential anti-inflammatory effects |

科学研究应用

The potential applications of 2-(2-((3,5-dimethoxybenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-(2-methoxyethyl)acetamide include acting as a therapeutic agent, use in modifying the compound for further studies, and viability as a therapeutic agent. This compound is characterized by a thioether linkage, an imidazole ring, and an acetamide moiety. The presence of the 3,5-dimethoxybenzyl group and hydroxymethyl substituent on the imidazole ring contributes to its potential biological activity.

Scientific Research Applications

Interaction studies involving this compound could focus on protein binding assays, enzyme inhibition assays, and cell-based assays to assess its therapeutic potential. These studies are crucial for assessing the viability of the compound as a therapeutic agent.

Several compounds exhibit structural similarities to this compound:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| 1-(3,5-Dimethoxybenzyl)-5-(2-(methylsulfonyl)-6-(trifluoromethyl)pyrimidin-4-yl)pyridin-2(1H) | Contains pyridine instead of imidazole | Known for potent anticancer activity |

| 2-[5-[[(3-Methoxypropylamino)-2-oxoethyl]thio]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(phenylmethyl)acetamide | Quinazoline core structure | Exhibits antimicrobial properties |

| 4-Amino-N-(3-methoxypropyl)-6-methylpyrimidin-2(1H)-one | Pyrimidine base structure | Potential anti-inflammatory effects |

化学反应分析

Key Functional Groups and Reactivity

The compound features:

-

Thioether linkage (C–S–C) at the benzyl position

-

Hydroxymethyl group (–CH2OH) on the imidazole ring

-

Acetamide moiety (–N–C(=O)–CH3)

-

Methoxy groups (–OCH3) on the aromatic ring

These groups dictate its reactivity in nucleophilic, oxidative, and hydrolytic environments .

Core Imidazole Ring Formation

The imidazole core is synthesized via cyclization reactions. For example:

-

Condensation : Reaction of α-ketoaldehydes with amidines or thioureas under acidic conditions .

-

Microwave-assisted cyclization : Hydrazine hydrate mediates imidazole ring closure in ethanol at 80–100°C .

Oxidation of Thioether

The thioether group (–S–) is susceptible to oxidation:

| Reagent | Product | Conditions |

|---|---|---|

| H2O2 (30%) | Sulfoxide (–SO–) | RT, 6–12 hr |

| mCPBA | Sulfone (–SO2–) | DCM, 0°C → RT |

Impact : Oxidation alters electronic properties, enhancing hydrogen-bonding capacity .

Hydroxymethyl Modifications

The –CH2OH group undergoes:

-

Esterification : Reacts with acetyl chloride to form –CH2OAc (improves lipophilicity).

Methoxy Group Demethylation

Demethylation of –OCH3 to –OH is achieved with:

Application : Generates phenolic groups for further conjugation (e.g., glycosylation) .

Acetamide Hydrolysis

The acetamide moiety (–N–C(=O)–CH3) undergoes hydrolysis under:

| Conditions | Product | Yield |

|---|---|---|

| 6M HCl, reflux, 8 hr | Carboxylic acid (–COOH) | 75–85% |

| NaOH (aq), 70°C, 4 hr | Sodium carboxylate (–COO⁻Na⁺) | >90% |

Note : Hydrolysis increases polarity, impacting solubility and bioavailability .

Stability Under Physiological Conditions

-

pH-dependent degradation : The compound remains stable at pH 4–7 but degrades in alkaline media (pH >9) via imidazole ring opening.

-

Thermal stability : Decomposes above 200°C, forming volatile byproducts (GC-MS analysis) .

Comparisons with Analogous Compounds

属性

IUPAC Name |

2-[2-[(3,5-dimethoxyphenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]-N-(2-methoxyethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O5S/c1-24-5-4-19-17(23)10-21-14(11-22)9-20-18(21)27-12-13-6-15(25-2)8-16(7-13)26-3/h6-9,22H,4-5,10-12H2,1-3H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKILSQAKGOOHOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)CN1C(=CN=C1SCC2=CC(=CC(=C2)OC)OC)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。